Studies suggest that Eupalitin possesses anti-inflammatory and antioxidant properties. These properties are attributed to its ability to:
Emerging research suggests that Eupalitin may have potential benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may:
Eupalitin, chemically known as 3,5,4'-trihydroxy-6,7-dimethoxyflavone, is a flavonoid compound with the molecular formula C₁₇H₁₄O₇. It is primarily derived from various plant sources, including Boerhavia procumbens and Boerhavia diffusa. Eupalitin exhibits a complex structure characterized by multiple hydroxyl and methoxy groups that contribute to its biological activities and potential therapeutic applications.
These reactions are crucial for synthesizing derivatives with improved pharmacological properties.
Eupalitin has shown significant biological activities, including:
The synthesis of eupalitin can be achieved through various methods:
Studies have explored the interactions of eupalitin with various biological systems:
Eupalitin shares structural similarities with other flavonoids but exhibits unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quercetin | 3-hydroxyflavone | Stronger antioxidant activity |
| Kaempferol | 3-hydroxyflavone | More potent anti-inflammatory effects |
| Luteolin | 3',4',5-trihydroxyflavone | Exhibits neuroprotective properties |
| Apigenin | 4',5,7-trihydroxyflavone | Known for its anti-cancer properties |
Eupalitin's unique combination of hydroxyl and methoxy groups contributes to its distinctive biological activities compared to these similar compounds.
Eupalitin exhibits the molecular formula C₁₇H₁₄O₇ with a molecular weight of 330.29 grams per mole [1]. The compound presents as a flavonoid derivative characterized by its precise atomic composition consisting of seventeen carbon atoms, fourteen hydrogen atoms, and seven oxygen atoms [2] [3]. The exact mass determination through high-resolution mass spectrometry confirms the molecular weight at 330.292 daltons [3]. This molecular formula places eupalitin within the classification of O-methylated flavonols, distinguishing it from other flavonoid compounds through its specific substitution pattern [4].
The International Union of Pure and Applied Chemistry systematic name for eupalitin is 3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one [1] [3]. The compound is registered under Chemical Abstracts Service number 29536-41-2 and carries the UNII identifier P5KF23690D [1] [2]. Alternative nomenclature includes 3,4',5-trihydroxy-6,7-dimethoxyflavone, reflecting the hydroxyl and methoxy substitution pattern [2] [5]. Additional synonyms documented in the literature include betuletol and eupaletin, which are frequently encountered in phytochemical research [3] [5]. The compound is also referenced as 6,7-dimethoxy-3,5,4'-trihydroxyflavone in various scientific publications [3].
Eupalitin possesses the characteristic flavonoid backbone consisting of a fifteen-carbon skeleton arranged in a C₆-C₃-C₆ configuration [6]. The structure comprises two benzene rings designated as A and B rings connected through a heterocyclic C ring containing oxygen [6]. The A ring derives from the acetate-malonate pathway, while the B ring originates from phenylalanine through the phenylpropanoid pathway [6]. The chromane ring system forms the central structural framework, with the B ring attached at position 2 of the heterocyclic ring [6]. This fundamental architecture places eupalitin within the flavonol subclass of flavonoids, characterized by the presence of a hydroxyl group at position 3 and a carbonyl group at position 4 of the C ring [7].
Eupalitin contains three hydroxyl groups strategically positioned within the molecular structure [7] [8]. The hydroxyl groups are located at positions 3 and 5 of the chromone moiety and at position 4' of the B ring [7] [8]. Nuclear magnetic resonance spectroscopy confirms the presence of the 5-hydroxyl group through characteristic proton signals at 12.560 parts per million in dimethyl sulfoxide-d₆ [7]. The 4'-hydroxyl group manifests as signals at 8.111 parts per million for the ortho-coupled protons H-2' and H-6' [7]. The 3-hydroxyl group participates in glycosidic linkages in natural derivatives, as evidenced by bathochromic shifts of 45 nanometers upon treatment with sodium methoxide [7].
The methoxy substitution pattern in eupalitin is characterized by two methoxy groups positioned at carbons 6 and 7 of the A ring [7] [8]. Proton nuclear magnetic resonance analysis reveals distinct methoxy signals at 4.751 parts per million for the 6-methoxy group and 4.393 parts per million for the 7-methoxy group when measured in dimethyl sulfoxide-d₆ [7]. Carbon-13 nuclear magnetic resonance spectroscopy confirms these assignments with carbon signals at 60.9 parts per million for the 6-methoxy carbon and 57.3 parts per million for the 7-methoxy carbon [7]. This dimethoxy substitution pattern distinguishes eupalitin from other flavonoids and contributes significantly to its physicochemical properties and biological activity [8].
Eupalitin demonstrates limited solubility in aqueous systems while exhibiting good solubility in organic solvents [5]. The compound is reported as insoluble in water but soluble in methanol to concentrations suitable for analytical procedures [5]. Dimethyl sulfoxide serves as an excellent solvent for eupalitin, facilitating nuclear magnetic resonance spectroscopy and other analytical techniques [5] [9]. The compound's solubility profile reflects its hydrophobic nature due to the methoxy substitutions and aromatic ring systems. For analytical applications, preparation instructions recommend warming solutions to 37 degrees Celsius and sonication to enhance dissolution [5]. The relative density of eupalitin is documented as 1.507 grams per cubic centimeter, indicating its solid-state characteristics [10].
Ultraviolet spectroscopy of eupalitin reveals characteristic absorption at 340 nanometers, consistent with flavonoid chromophore behavior [7]. The compound exhibits typical flavonoid fluorescence properties, appearing as a dark purple fluorescent band under ultraviolet light that transitions to yellow-green upon ammonia treatment [8]. Infrared spectroscopy would be expected to show characteristic hydroxyl stretching vibrations in the 3200-3500 wavenumber region and carbonyl stretching around 1650 wavenumbers, though specific data for eupalitin was not found in the searched literature. Mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 330, with characteristic fragmentation patterns showing prominent ions at mass-to-charge ratios 121 and 184, corresponding to B ring and A ring fragments respectively [7].
| Spectroscopic Parameter | Value | Reference |
|---|---|---|
| Ultraviolet Absorption Maximum | 340 nm | [7] |
| Molecular Ion Peak | m/z 330 | [7] |
| Major Fragment Ion (B Ring) | m/z 121 | [7] |
| Major Fragment Ion (A Ring) | m/z 184 | [7] |
| ¹H Nuclear Magnetic Resonance (5-OH) | 12.560 ppm | [7] |
| ¹H Nuclear Magnetic Resonance (6-OCH₃) | 4.751 ppm | [7] |
| ¹H Nuclear Magnetic Resonance (7-OCH₃) | 4.393 ppm | [7] |
High-performance liquid chromatography analysis of eupalitin demonstrates retention behavior consistent with moderately polar flavonoid compounds [11]. The compound has been successfully separated using reversed-phase chromatography with detection limits reaching 30 nanograms and quantification limits of 100 nanograms [11]. The linear detection range extends from 100 to 5000 nanograms with excellent correlation coefficients exceeding 0.994 [11]. Thin-layer chromatographic separation of eupalitin derivatives has been achieved using toluene:acetone:water solvent systems in ratios of 5:15:1 volume per volume [11]. The chromatographic behavior facilitates analytical method development for quantitative determination in plant extracts and pharmaceutical preparations.
Eupalitin exhibits chemical reactivity patterns characteristic of flavonoid compounds, particularly regarding the hydroxyl groups and the electron-rich aromatic systems [12]. The compound demonstrates stability under standard storage conditions when maintained as a desiccated powder at -20 degrees Celsius [5] [10]. The hydroxyl groups participate in hydrogen bonding interactions and can undergo derivatization reactions for analytical purposes [12]. The methoxy groups provide protection against oxidative degradation compared to fully hydroxylated flavonoids. Thermal analysis indicates that related flavonoid glycosides begin decomposition around 218 degrees Celsius, suggesting similar thermal stability for eupalitin [13]. The compound maintains integrity under ultraviolet light exposure for extended periods, with greater than 90 percent retention after 72 hours of exposure to 254 nanometer radiation [13].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | P₂₁/n | [14] |
| Unit Cell Parameter a | 6.2527(2) Å | [14] |
| Unit Cell Parameter b | 17.2821(6) Å | [14] |
| Unit Cell Parameter c | 13.5476(5) Å | [14] |
| Beta Angle | 100.274(2)° | [14] |
| Unit Cell Volume | 1440.48(9) ų | [14] |
| Molecules per Unit Cell (Z) | 4 | [14] |
| Cambridge Crystallographic Data Centre Number | 752195 | [1] |
| Plant Family | Number of Known Species | Representative Genera | Typical Eupalitin Form |
|---|---|---|---|
| Asteraceae | 3+ | Artemisia, Tanacetum, Arnica | Eupatilin, Eupalitin |
| Nyctaginaceae | 1 | Boerhavia | Eupalitin 3-O-β-D-galactopyranoside |
| Polemoniaceae | 1 | Ipomopsis | Eupalitin 3-O-galactoside |
| Asparagaceae | 1 | Asparagus | Eupalitin (free) |
| Crassulaceae | 1 | Aeonium | Eupalitin |
Boerhavia diffusa Linnaeus represents the most thoroughly characterized source of eupalitin compounds [7] [8] [9]. This species of the Nyctaginaceae family produces eupalitin primarily in its glycosylated form as eupalitin 3-O-β-D-galactopyranoside [7] [9]. Quantitative analysis reveals that whole plant material contains approximately 0.075% by weight of this compound, while leaf tissue demonstrates enhanced concentrations reaching 0.1578% by weight [10] [16].
Advanced biotechnological approaches have demonstrated that hairy root cultures of B. diffusa can produce significantly elevated levels of eupalitin, with optimized systems achieving 1.44 times higher yields compared to control root systems [17]. The compound serves as a major bioactive marker for quality control of B. diffusa formulations, with High Performance Thin Layer Chromatography methods successfully developed for its quantification [10] [18].
Research has established that eupalitin 3-O-β-D-galactopyranoside represents the primary bioactive compound responsible for many of the pharmacological properties attributed to B. diffusa [19] [8] [9]. This glycosylated form demonstrates superior stability and bioavailability compared to the free aglycone [19] [9].
Ipomopsis aggregata of the Polemoniaceae family contains multiple glycosylated forms of eupalitin, representing important taxonomic markers within this plant family [3] [11] [12]. The species produces eupalitin 3-O-galactoside and eupalitin 3-O-diglucoside, alongside related compounds eupatolitin and patuletin glycosides [3] [12].
These 6-methoxylated flavonols serve as significant chemotaxonomic markers within the Polemoniaceae, occurring in nine of the eighteen known genera within this family [3] [12]. The presence of these compounds supports phylogenetic relationships and provides valuable insights into the evolutionary distribution of specialized flavonoid biosynthetic pathways [3].
The structural diversity of eupalitin glycosides in I. aggregata demonstrates the species' sophisticated enzymatic machinery for flavonoid modification, particularly involving glycosyltransferase activities that attach various sugar moieties to the basic eupalitin structure [3] [12].
Artemisia annua Linnaeus contains eupatilin, a closely related methylated flavone, at concentrations of 2.98 μg/g dry weight [4] [5]. This represents a relatively modest concentration compared to other Artemisia species, which may contain higher levels of related methoxylated flavones [4] [5].
Liquid chromatography-mass spectrometry analysis has confirmed the presence of eupatilin in A. annua extracts, distinguishing it from related compounds such as casticin and hispidulin [4] [5]. The compound contributes to the overall flavonoid profile that supports the species' traditional medicinal applications [4] [5].
Aeonium glutinosum of the Crassulaceae family represents a geographically restricted source of eupalitin, being endemic to the Macaronesian islands including the Canary Islands and Madeira [1] [14] [20]. Chemical analysis has confirmed the presence of eupalitin in this succulent species, though detailed quantitative data remains limited [1] [14] [15].
Tanacetum vulgare Linnaeus contains eupalitin as part of its complex flavonoid profile [21] [6] [22]. Liquid chromatography-high resolution mass spectrometry has detected eupalitin alongside other methoxylated flavones including hispidulin and eupatorin [21] [6] [22].
The compound occurs within the context of a rich phenolic profile that includes chlorogenic acid, rosmarinic acid, and various flavonoid glycosides [21] [22] [23]. Quantitative analysis indicates variable concentrations depending on geographical origin and harvesting conditions [21] [22].
Research has identified 107 different compounds in T. vulgare extracts, with eupalitin representing one component of the diverse methoxylated flavone fraction [21] [22]. The species demonstrates significant variation in flavonoid content based on plant parts analyzed, with flowers and leaves showing different compositional profiles [22] [24].
The geographical distribution of eupalitin-containing plants spans multiple climate zones and continents, reflecting the compound's evolutionary significance across diverse plant lineages [8] [21] [20]. Boerhavia diffusa demonstrates the widest distribution, occurring throughout tropical and subtropical regions worldwide including Asia, Africa, Australia, and the Americas [8] [25].
Artemisia annua exhibits a temperate distribution pattern, being native to Asia and Europe with naturalized populations in North America [4] [5] [26]. The species thrives in disturbed soils and agricultural areas, contributing to its widespread cultivation for artemisinin production [26].
Tanacetum vulgare displays a primarily European and Asian native range but has become naturalized worldwide in temperate regions [21] [22] [27]. The species commonly occurs in grasslands, roadsides, and disturbed areas across its range [21] [22].
Ipomopsis aggregata demonstrates a more restricted distribution, being endemic to western North America where it inhabits rocky slopes and mountain meadows [3] [11]. Aeonium glutinosum shows the most limited distribution, being endemic to the Macaronesian archipelagos where it occupies rocky coastal habitats [20] [15].
Table 2: Geographical Distribution of Eupalitin-containing Plants
| Plant Species | Native Distribution | Climate Zone | Habitat Type |
|---|---|---|---|
| Boerhavia diffusa | Tropical and subtropical regions worldwide | Tropical/subtropical | Wastelands, roadsides, cultivated areas |
| Artemisia annua | Asia, Europe (naturalized in North America) | Temperate | Disturbed soils, agricultural areas |
| Ipomopsis aggregata | Western North America | Temperate montane | Rocky slopes, meadows |
| Tanacetum vulgare | Europe, Asia (naturalized worldwide) | Temperate | Grasslands, roadsides, disturbed areas |
| Aeonium glutinosum | Macaronesia (Canary Islands, Madeira) | Subtropical oceanic | Rocky coastal areas |
| Arnica montana | European mountains (Alps, Pyrenees, Balkans) | Montane temperate | Mountain meadows, grasslands |
Seasonal variation in eupalitin content reflects complex interactions between environmental factors, plant physiology, and secondary metabolite biosynthesis [28] [29] [30]. Research on bahiagrass roots has demonstrated that eupalitin concentration exhibits distinct seasonal patterns, with peak levels occurring during May and July, and elevated concentrations maintained from May through November [28].
The seasonal pattern correlates significantly with arbuscular mycorrhizal fungal infection rates, suggesting that eupalitin may serve as a signaling compound in plant-microbe interactions [28] [31] [32]. This correlation indicates that eupalitin production may be partially regulated by symbiotic relationships rather than solely by intrinsic plant metabolic cycles [28] [31].
General flavonoid seasonal patterns indicate that these compounds typically exhibit maximum concentrations during spring and early summer, with gradual decreases toward autumn [29] [30]. Environmental factors including ultraviolet radiation intensity, temperature fluctuations, and water availability significantly influence flavonoid accumulation patterns [33] [29] [34].
For Boerhavia diffusa, optimal harvest timing varies based on growth stage and environmental conditions [35]. Different plant parts may exhibit varying seasonal patterns, with leaves potentially showing different accumulation profiles compared to roots and stems [17] [35].
Table 3: Seasonal Variation in Eupalitin Content
| Study/Location | Peak Season | Concentration Range | Environmental Factors |
|---|---|---|---|
| Bahiagrass roots (Japan) | May and July | High May-November | AM fungal infection correlation |
| Artemisia species (Romania) | Summer months | Variable by species | Temperature, light exposure |
| General flavonoid patterns | Spring to early summer | Decreasing towards autumn | UV radiation, temperature |
| Boerhavia diffusa cultivation | Optimal harvest time varies | Growth stage dependent | Soil conditions, water availability |
Quantitative analysis of eupalitin across different plant sources reveals significant variation in concentration and chemical form [7] [4] [17] [10]. Boerhavia diffusa emerges as the most concentrated source, with leaves containing 0.1578% by weight of eupalitin 3-O-β-D-galactopyranoside when isolated through crystallization methods [7] [10].
High Performance Thin Layer Chromatography analysis indicates that whole plant material of B. diffusa contains approximately 0.075% of the compound [10]. Biotechnological enhancement through hairy root culture systems can achieve concentrations 1.44 times higher than control conditions [17].
Artemisia annua contains substantially lower concentrations at 2.98 μg/g dry weight for eupatilin [4] [5]. This represents approximately 0.0003% by weight, significantly lower than B. diffusa concentrations [4] [5].
Liquid chromatography-mass spectrometry methods have enabled precise quantification across multiple species, with detection limits suitable for pharmaceutical and research applications [4] [5] [18]. Validation parameters including linearity, precision, and recovery have been established for quantitative methods [10] [18].
Table 4: Eupalitin Content in Various Plant Sources
| Plant Species | Plant Family | Compound Form | Content (% w/w or μg/g) | Detection Method |
|---|---|---|---|---|
| Boerhavia diffusa (whole plant) | Nyctaginaceae | Eupalitin 3-O-β-D-galactopyranoside | 0.075% | HPTLC |
| Boerhavia diffusa (leaves) | Nyctaginaceae | Eupalitin 3-O-β-D-galactopyranoside | 0.1578% | Crystallization |
| Boerhavia diffusa (hairy root cultures) | Nyctaginaceae | Eupalitin (free form) | 1.44× control | HPLC |
| Artemisia annua | Asteraceae | Eupatilin | 2.98 μg/g | LC-MS |
| Ipomopsis aggregata | Polemoniaceae | Eupalitin 3-O-galactoside | Present | MS/NMR |
| Tanacetum vulgare | Asteraceae | Eupalitin | Detected | LC-HRMS |
| Asparagus falcatus | Asparagaceae | Eupalitin (free form) | Isolated | Isolation |
| Aeonium glutinosum | Crassulaceae | Eupalitin | Reported | Chemical analysis |
| Arnica montana (flower) | Asteraceae | Eupalitin | Part of extract | Chemical analysis |
Eupalitin demonstrates significant ecological importance in source plants through multiple functional roles including plant-microbe interactions, defense mechanisms, and environmental stress responses [28] [36] [37] [38]. The compound's role as a growth stimulatory factor for arbuscular mycorrhizal fungi represents one of its most well-documented ecological functions [28] [31] [32].
Research has established that eupalitin enhances hyphal growth and branching in arbuscular mycorrhizal fungi, facilitating the establishment of beneficial plant-fungal symbioses [28] [31] [32]. This interaction improves plant nutrient uptake, particularly phosphorus acquisition, and enhances plant tolerance to environmental stresses [36] [38].
The compound functions as a signaling molecule in the rhizosphere, mediating complex interactions between plants and soil microorganisms [37] [38] [39]. Flavonoids including eupalitin serve as chemical messengers that can attract beneficial microbes while deterring potential pathogens [37] [38] [40].
Plant defense mechanisms represent another significant ecological role, with eupalitin contributing to protection against herbivores and pathogens [37] [41] [40]. The compound's antioxidant properties enable plants to cope with oxidative stress resulting from environmental challenges including ultraviolet radiation, drought, and temperature extremes [37] [40] [42].
Allelopathic interactions mediated by eupalitin may influence plant community dynamics and competitive relationships [37] [43]. Root exudation of flavonoid compounds can affect neighboring plants and contribute to species composition patterns in natural ecosystems [37] [43].
The ecological significance extends to pollinator attraction and plant reproduction, as flavonoids contribute to flower coloration and chemical signaling that attracts pollinators [40] [44]. In species like Arnica montana, eupalitin may contribute to the overall chemical profile that supports traditional ecological relationships [45] [46].